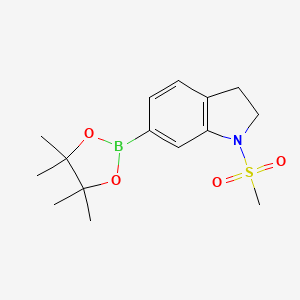
1-(3-Cyclopentyloxyphenyl)prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopentyloxyphenyl)prop-2-enylamine is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound is characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Cyclopentyloxyphenyl)prop-2-enylamine involves several steps, typically starting with the preparation of the cyclopentyloxyphenyl precursor. This precursor is then subjected to a series of reactions to introduce the prop-2-enylamine group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high efficiency .
Chemical Reactions Analysis
1-(3-Cyclopentyloxyphenyl)prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
1-(3-Cyclopentyloxyphenyl)prop-2-enylamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopentyloxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use .
Comparison with Similar Compounds
1-(3-Cyclopentyloxyphenyl)prop-2-enylamine can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)prop-2-enylamine: This compound has a methoxy group instead of a cyclopentyloxy group, leading to different chemical and biological properties.
1-(3-Ethoxyphenyl)prop-2-enylamine: The ethoxy group in this compound also results in distinct reactivity and applications compared to the cyclopentyloxy derivative.
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(3-cyclopentyloxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C14H19NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,15H2 |
InChI Key |
XBTLWQZDIUCUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=CC=C1)OC2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13034118.png)
![Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate](/img/structure/B13034123.png)
![4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane](/img/structure/B13034126.png)

![7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13034130.png)





